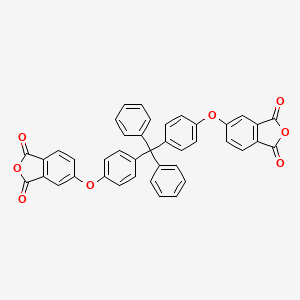
5,5'-(((Diphenylmethylene)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylmethane with 4,1-phenylene bis(oxy) and isobenzofuran-1,3-dione under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in drug development and delivery systems.
Mécanisme D'action
The mechanism by which 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme inhibition or activation, signal transduction, and cellular metabolism. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione): This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.
2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride: Another related compound with comparable structural features and applications.
Uniqueness
The uniqueness of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C41H24O8 |
|---|---|
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-diphenylmethyl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C41H24O8/c42-37-33-21-19-31(23-35(33)39(44)48-37)46-29-15-11-27(12-16-29)41(25-7-3-1-4-8-25,26-9-5-2-6-10-26)28-13-17-30(18-14-28)47-32-20-22-34-36(24-32)40(45)49-38(34)43/h1-24H |
Clé InChI |
CTCLKHBTTJFLFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC4=CC5=C(C=C4)C(=O)OC5=O)C6=CC=C(C=C6)OC7=CC8=C(C=C7)C(=O)OC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)
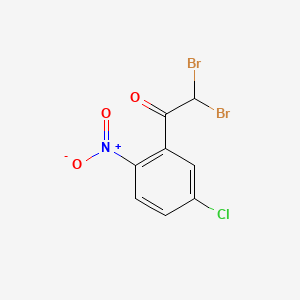
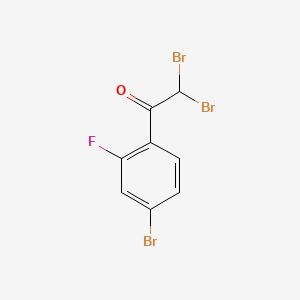
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

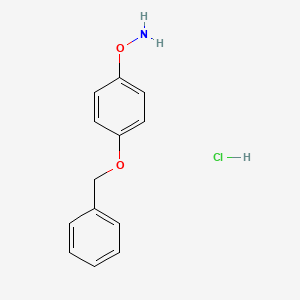
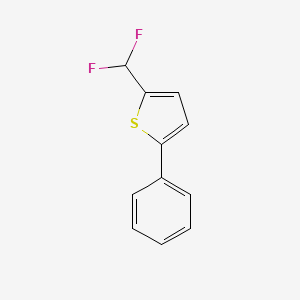
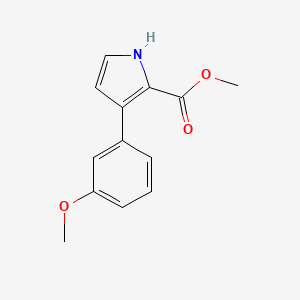
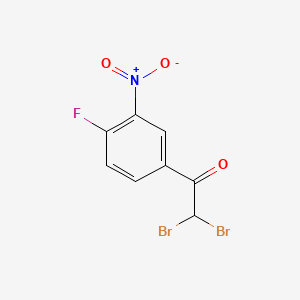

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
